molecular formula C10H5BrF3NO2 B15259708 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B15259708
M. Wt: 308.05 g/mol
InChI Key: OOBFRGOGUJNKLS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

7-bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)

InChI Key

OOBFRGOGUJNKLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, utilizing cost-effective and scalable reagents. The process often includes purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indole derivative .

Scientific Research Applications

7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2060061-49-4
  • Molecular Formula: C₁₀H₅BrF₃NO₂
  • Molecular Weight : 308.05 g/mol
  • Storage : Requires storage at 2–8°C under inert gas and protection from light .

Structural Features :
The compound features a bromine atom at position 7 and a trifluoromethyl (-CF₃) group at position 4 of the indole ring, with a carboxylic acid moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom contributes to steric bulk and electronic effects .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Key Analogs :

7-Bromo-4-fluoro-1H-indole-2-carboxylic acid (CAS 926208-98-2) Substituents: Bromine (position 7), fluorine (position 4). Molecular Weight: ~285.04 g/mol.

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

  • Substituents : Bromine (position 5), -CF₃ (position 7).
  • Molecular Weight : 308.05 g/mol (same as target compound).
  • Comparison : Altered substituent positions redistribute electron density, affecting acidity of the carboxylic acid group and interaction with biological targets .

7-Chloro-1H-indole-2-carboxylic acid (CAS 28899-75-4)

  • Substituents : Chlorine (position 7).
  • Molecular Weight : 209.61 g/mol.
  • Comparison : Smaller halogen (Cl vs. Br) reduces steric hindrance but may decrease halogen-bonding interactions in enzyme binding .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

  • Bromine at position 7 contributes to higher molecular weight and polarizability, favoring interactions with aromatic residues in proteins .

Metabolic Stability :

  • The -CF₃ group resists oxidative metabolism, extending half-life compared to analogs with hydrogen or methyl groups at position 4 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) logP* Key Features
Target Compound Br (7), -CF₃ (4) 308.05 ~2.5 High lipophilicity, metabolic stability
7-Bromo-4-fluoro analog Br (7), F (4) ~285.04 ~1.9 Reduced steric bulk
5-Bromo-7-(trifluoromethyl) analog Br (5), -CF₃ (7) 308.05 ~2.5 Altered electronic distribution
7-Chloro-1H-indole-2-carboxylic acid Cl (7) 209.61 ~1.8 Lower molecular weight, weaker binding

*Estimated using fragment-based methods.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 7-Bromo-4-(trifluoromethyl)-1H-indole-2-carboxylic acid?

  • Methodology :

  • Knoevenagel Condensation : React 3-formyl-indole precursors with electrophilic partners (e.g., rhodanine derivatives) in acetic acid with sodium acetate to form hybrid molecules. This method is efficient for introducing carboxylic acid groups at the 2-position of the indole core .
  • Multi-Step Functionalization : Start with brominated indole intermediates (e.g., ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate) and introduce trifluoromethyl groups via nucleophilic substitution or metal-catalyzed coupling. For example, Suzuki-Miyaura coupling can attach aryl/heteroaryl groups to the indole scaffold .
  • Optimization : Use CuI catalysis in PEG-400/DMF mixtures to accelerate heterocycle formation, as demonstrated in analogous indole syntheses (50% yield after 12-hour reaction) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and functional groups. For example, the trifluoromethyl group appears as a distinct singlet in 19F^{19}\text{F} NMR .
  • LCMS/HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 366 [M+H]+^+) verify molecular weight and purity .
  • TLC Monitoring : Use 70:30 ethyl acetate/hexane mixtures to track reaction progress (Rf = 0.30 for similar indoles) .

Q. What are common derivatization reactions for modifying the indole core?

  • Esterification/Amidation : React the carboxylic acid group with alcohols or amines via EDC/HOBt-mediated coupling in DMF/CH2_2Cl2_2. For example, convert to methyl esters for improved solubility or amides for biological screening .
  • Nucleophilic Substitution : Replace the bromine atom at the 7-position with amines, thiols, or alkoxides under basic conditions .

Advanced Research Questions

Q. How can multi-component reactions be designed to functionalize the indole scaffold?

  • Strategy : Combine Knoevenagel condensation with cyclocondensation in a one-pot reaction. For example, react 3-formyl-indole-2-carboxylic acid with thioureas and chloroacetic acid to generate thiazolidinone hybrids. This reduces synthesis time and improves atom economy .
  • Case Study : A three-component reaction of substituted thioureas, chloroacetic acid, and oxo compounds in acetic acid yields 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-indole derivatives in 3–5 hours .

Q. What computational tools are suitable for analyzing the compound’s interactions with biological targets?

  • Pharmacophore Modeling : Use SHELX-refined crystal structures to generate 3D pharmacophore models. Compare binding sites with the compound’s structure to calculate Pharmacophore-Fit Scores, which predict affinity for enzymes or receptors .
  • Molecular Docking : Employ software like AutoDock Vina to simulate interactions with proteins (e.g., kinases or GPCRs), focusing on the trifluoromethyl group’s role in hydrophobic binding .

Q. How can discrepancies in reported biological activity data be resolved?

  • Approach :

Structural Comparisons : Contrast activity profiles with analogs like 7-bromo-4-fluoro-1H-indole, which shows undefined targets but shares bioisosteric features .

Dose-Response Studies : Validate activity in multiple assays (e.g., antimicrobial IC50_{50}, anticancer EC50_{50}) to rule off-target effects .

Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain variability .

Q. What strategies optimize the introduction of the trifluoromethyl group during synthesis?

  • Metal-Free Routes : Employ Ruppert-Prakash reagents (e.g., TMSCF3_3) under mild conditions to minimize side reactions .
  • Radical Trifluoromethylation : Use photoredox catalysis with CF3_3I to functionalize electron-rich indole positions selectively .
  • Validation : Monitor reaction progress via 19F^{19}\text{F} NMR to confirm regioselectivity and purity .

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